molecular formula C31H33NO5 B11158000 N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11158000
M. Wt: 499.6 g/mol
InChI Key: NPBRRCYUOWPMPO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the chromen-2-one derivative with 2-ethoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromen-2-one core structure.

    Phenylacetamide Derivatives: Compounds with a similar acetamide linkage.

    Hexyl-substituted Aromatics: Compounds with a similar hexyl group substitution.

Uniqueness

N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C31H33NO5/c1-3-5-6-8-15-23-18-25-24(22-13-9-7-10-14-22)19-31(34)37-29(25)20-28(23)36-21-30(33)32-26-16-11-12-17-27(26)35-4-2/h7,9-14,16-20H,3-6,8,15,21H2,1-2H3,(H,32,33)

InChI Key

NPBRRCYUOWPMPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC=CC=C3OCC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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